2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
2-Chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic benzamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring at the 4-position and a chlorinated benzamide group linked via a methylene bridge.
- A 2-chlorobenzamide moiety, which may enhance lipophilicity and target binding.
- A 4-(pyrrolidin-1-yl)pyrimidin-2-yl group, which could facilitate interactions with enzymes or receptors via hydrogen bonding or π-stacking.
Properties
IUPAC Name |
2-chloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNROPMZUGYITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine rings. One common approach is to first synthesize 2-chloro-4-(pyrrolidin-1-yl)pyrimidine, followed by its reaction with chlorobenzamide under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
- Antiviral Properties : The compound has been explored for its potential antiviral effects, particularly against viral infections that exploit cellular mechanisms for replication. Its structural analogs have demonstrated efficacy in inhibiting viral entry and replication .
- Neuropharmacological Effects : The pyrrolidine ring in the compound suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications, including treatments for anxiety and depression .
Case Study 1: Anticancer Research
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated potent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, indicating a promising avenue for further drug development .
Case Study 2: Antiviral Activity
In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on the replication of certain viruses, including influenza and HIV. The antiviral mechanism is believed to involve the disruption of viral protein synthesis and interference with viral RNA synthesis pathways .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The chlorobenzamide moiety may interfere with signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound shares a benzamide-pyrimidine scaffold with pesticidal agents reported in . Below is a detailed comparison with two closely related analogs:
Key Observations:
The carbamoyl linker in analogs 21 and 22 may reduce conformational flexibility compared to the methylene bridge in the target, influencing binding kinetics.
Bioactivity Implications: Compounds 21 and 22 exhibit insecticidal and antifungal activities, suggesting that the target compound’s pyrrolidine-pyrimidine core is critical for pesticidal interactions .
Physicochemical Properties
- Melting Points: The higher melting point of Compound 22 (126–128°C vs. 121–122°C for 21) may reflect increased crystallinity due to its hexylamino side chain . The target compound’s melting point remains uncharacterized but is expected to differ based on its simpler substitution pattern.
- Solubility : The carbamoyl linker in analogs 21 and 22 could enhance aqueous solubility relative to the target’s methylene bridge, though this is speculative without experimental data.
Biological Activity
2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19ClN4O
- Molecular Weight : 366.9 g/mol
- CAS Number : 1797249-12-7
This compound features a chloro group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with specific biological targets, such as:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in cancer cell proliferation and metabolic pathways.
- Receptor Modulation : It could modulate receptor activity in pathways associated with cell signaling and growth.
Anticancer Activity
Several studies have explored the anticancer properties of benzamide derivatives. For instance, certain pyrimidine-based compounds have shown significant efficacy against human breast cancer cells, with IC50 values indicating potent inhibitory effects on cell proliferation (IC50 values ranging from 5 μM to 20 μM depending on the specific derivative) .
Antimicrobial Activity
Pyrrole derivatives, including those related to benzamides, have demonstrated antibacterial properties. In one study, pyrrole benzamide derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging between 3.12 μg/mL to 12.5 μg/mL, which suggests strong antibacterial potential compared to standard antibiotics .
Case Studies
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Reddy et al. (2017) | Benzamide derivatives | RET kinase | Moderate to high potency in inhibiting RET kinase activity |
| MDPI Study (2022) | Pyrimidine derivatives | Breast cancer cells | IC50 values between 5 μM and 20 μM |
| MDPI Study (2024) | Pyrrole benzamides | Staphylococcus aureus | MIC values between 3.12 μg/mL and 12.5 μg/mL |
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation Reactions : Use 2-chlorobenzoyl chloride with a pyrimidine-methylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the benzamide core .
Pyrrolidine Substitution : Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution on the pyrimidine ring using pyrrolidine in the presence of a base like potassium carbonate (60–80°C, DMF) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Key Adjustments : Optimize stoichiometry (1:1.2 molar ratio for benzoylation) and reaction time (12–24 hours for substitution) to minimize side products.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the singlet at δ 4.6–4.8 ppm (CH₂ bridge between pyrimidine and benzamide) and pyrrolidine protons at δ 1.8–2.1 ppm (multiplet) .
- ¹³C NMR : Confirm the carbonyl signal at δ 165–168 ppm (benzamide C=O) and pyrimidine carbons at δ 155–160 ppm .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₇H₁₈ClN₄O: 329.12 g/mol) with <2 ppm error .
- IR Spectroscopy : Prioritize the amide C=O stretch (1640–1680 cm⁻¹) and C-Cl stretch (680–740 cm⁻¹) .
Q. What in vitro screening models are appropriate for initial evaluation of its biological activity, considering structural analogs?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Structural analogs with chlorobenzamide moieties show activity in the 10–50 µM range .
- Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to analogs like N-(4-chlorophenethyl)-benzamide derivatives .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays, given the pyrimidine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrrolidine and chlorobenzamide moieties?
- Methodological Answer :
- Pyrrolidine Modifications : Synthesize derivatives with morpholine, piperidine, or open-chain amines. Compare logP (HPLC) and binding affinity (SPR) to assess hydrophobicity and target engagement .
- Chlorobenzamide Variations : Replace chlorine with fluorine, methyl, or nitro groups. Evaluate cytotoxicity (Table 1) and solubility (shake-flask method).
Table 1 : SAR of Substituted Benzamides
| Substituent | IC₅₀ (MCF-7, µM) | logP |
|---|---|---|
| -Cl | 12.3 | 2.8 |
| -F | 18.7 | 2.5 |
| -NO₂ | 8.9 | 3.1 |
Q. What advanced analytical methods can resolve ambiguities in structural data, such as regiochemistry or polymorphism?
- Methodological Answer :
- X-ray Crystallography : Resolve pyrimidine-pyrrolidine regiochemistry using single-crystal diffraction. Data refinement with SUPERFLIP software can confirm bond angles and torsional strain .
- Dynamic NMR : Detect conformational flexibility in the pyrrolidine ring (e.g., chair vs. boat) by variable-temperature ¹H NMR (25–60°C) .
- DFT Calculations : Compare computed (Gaussian 16) and experimental IR/NMR spectra to validate tautomeric forms .
Q. How should contradictory biological activity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (LC-MS/MS) and hepatic microsome metabolism to identify rapid clearance issues .
- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) in rodent models to assess bioavailability and off-target accumulation .
- Dose-Response Reconciliation : Apply Hill slope analysis to compare in vitro IC₅₀ and in vivo effective doses, adjusting for protein binding (equilibrium dialysis) .
Q. What strategies are recommended for modifying the pyrimidine ring to enhance target binding affinity while maintaining solubility?
- Methodological Answer :
- Heteroatom Substitution : Replace pyrimidine C-H with nitrogen (e.g., 1,3,5-triazine) to improve hydrogen bonding. Monitor solubility via nephelometry .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrimidine 5-position via Suzuki coupling. Balance molecular weight (SEC) and LogD (pH 7.4) .
- Co-crystallization : Soak modified compounds into kinase crystals (e.g., CDK2) to visualize binding modes (PDB deposition) .
Q. How can metabolic stability and pharmacokinetic properties be assessed using in vitro assays?
- Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and NADPH. Calculate half-life (t₁/₂) using LC-MS quantification .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates) to predict drug-drug interactions .
- Permeability Assays : Use Caco-2 monolayers (apparent permeability, Papp) and P-glycoprotein efflux ratios to assess intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
